
4-Allyl-2-methoxyphenyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-2-methoxyphenyl cinnamate is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.354 g/mol It is a derivative of cinnamic acid and eugenol, characterized by the presence of an allyl group and a methoxyphenyl group attached to the cinnamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl cinnamate typically involves the esterification of cinnamic acid with 4-allyl-2-methoxyphenol (eugenol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyl-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated esters.
Substitution: Various substituted phenyl cinnamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer.
Industry: Utilized in the formulation of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-Allyl-2-methoxyphenyl cinnamate involves its interaction with various molecular targets. In the context of its anticancer activity, it has been shown to inhibit key receptors and enzymes involved in cancer cell proliferation, such as estrogen receptor alpha (Erα), progesterone receptor (PR), and epidermal growth factor receptor (EGFR). The compound also interferes with signaling pathways like mTOR and CDK2, leading to the inhibition of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Eugenol cinnamaldehyde
- Aspirin eugenol ester
- Methyl cinnamate
- Ethyl cinnamate
- Isopropyl cinnamate
Uniqueness
4-Allyl-2-methoxyphenyl cinnamate stands out due to its unique combination of an allyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
532-08-1 |
|---|---|
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-2-enylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+ |
InChI-Schlüssel |
SJKFNIODBSUYID-ACCUITESSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)




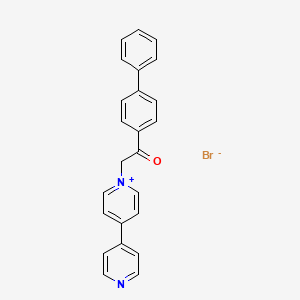
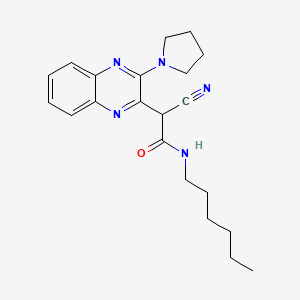
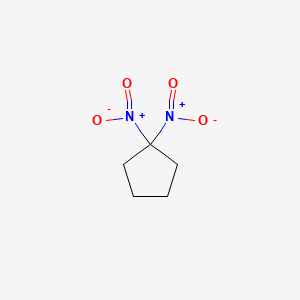
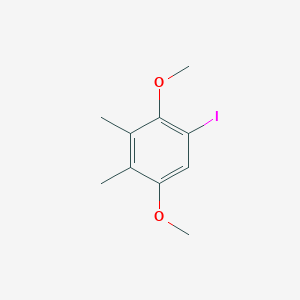

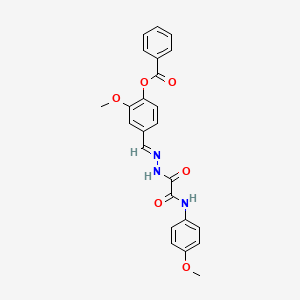
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
